Juvabione

Description

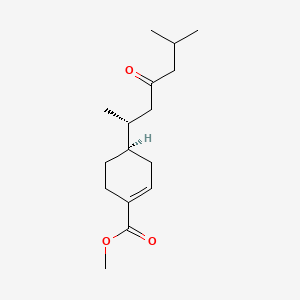

Structure

2D Structure

3D Structure

Properties

CAS No. |

17904-27-7 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m1/s1 |

InChI Key |

IIWNDLDEVPJIBT-OLZOCXBDSA-N |

SMILES |

CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C)[C@@H]1CCC(=CC1)C(=O)OC |

Canonical SMILES |

CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Juvabione; (+)-Juvabione |

Origin of Product |

United States |

Foundational & Exploratory

The "Paper Factor": A Technical Guide to the Discovery and Characterization of Juvabione from Balsam Fir

An in-depth exploration of the serendipitous discovery, isolation, characterization, and biological activity of the insect juvenile hormone analog, Juvabione, from Abies balsamea.

Introduction

In 1965, a serendipitous observation by Karel Sláma and Carroll Williams unveiled a fascinating chapter in the study of insect endocrinology and plant-insect interactions. They discovered that paper towels made from the North American balsam fir, Abies balsamea, contained a substance that potently disrupted the development of the European bug, Pyrrhocoris apterus. This mysterious agent, dubbed the "paper factor," was later isolated and identified as a sesquiterpenoid ester named this compound.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

The Discovery of the "Paper Factor"

The discovery of this compound is a classic example of scientific serendipity. When Sláma, visiting Williams' laboratory at Harvard University, attempted to rear Pyrrhocoris apterus on paper towels, he observed that the insects failed to undergo normal metamorphosis, instead molting into oversized nymphs or dying during the process.[2] This effect was not observed when the insects were reared on paper of European origin. This led to the hypothesis that an active substance in the American paper, derived from balsam fir, was responsible for this developmental disruption.[1][2] Subsequent research confirmed that extracts from balsam fir wood indeed possessed potent juvenile hormone activity specifically against pyrrhocorid bugs.[3]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from balsam fir wood involves solvent extraction followed by chromatographic purification. While the original publications provide a general outline, a detailed, replicable protocol can be constructed based on established methods for terpenoid isolation.

1. Extraction:

-

Starting Material: Air-dried, finely ground wood of Abies balsamea.

-

Solvent: Petroleum ether or hexane.

-

Procedure:

-

The ground wood is exhaustively extracted with the solvent at room temperature using a Soxhlet apparatus or by maceration with stirring for an extended period (e.g., 48-72 hours).

-

The resulting extract is filtered to remove solid plant material.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude oleoresin.

-

2. Chromatographic Purification:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of petroleum ether and diethyl ether.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in petroleum ether.

-

The crude oleoresin, dissolved in a minimal amount of petroleum ether, is loaded onto the top of the column.

-

The column is eluted with a stepwise gradient of increasing polarity, starting with pure petroleum ether and gradually increasing the percentage of diethyl ether. A typical gradient might be:

-

100% Petroleum Ether

-

98:2 Petroleum Ether:Diethyl Ether

-

95:5 Petroleum Ether:Diethyl Ether

-

90:10 Petroleum Ether:Diethyl Ether

-

80:20 Petroleum Ether:Diethyl Ether

-

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

3. Thin Layer Chromatography (TLC) Analysis:

-

Stationary Phase: Silica gel G plates.

-

Mobile Phase: A mixture of petroleum ether and diethyl ether (e.g., 85:15 v/v).

-

Visualization: The plates are sprayed with a suitable visualizing agent (e.g., vanillin-sulfuric acid) and heated to reveal the spots. This compound and its analogues will appear as distinct spots.

-

Rf Value: The retention factor (Rf) for this compound in this system is typically in the range of 0.4-0.6, depending on the exact solvent composition and plate type. Fractions containing the compound with the target Rf value are pooled.

-

The solvent is evaporated from the pooled fractions to yield purified this compound.

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the extraction and purification of this compound.

Characterization of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C-NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation.

Biological Activity Assay

The juvenile hormone activity of this compound is typically assessed using a topical application bioassay on last instar nymphs of Pyrrhocoris apterus.

-

Test Organism: Freshly molted last instar nymphs of Pyrrhocoris apterus.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., acetone) at various concentrations.

-

Procedure:

-

A small, measured volume (e.g., 1 µL) of the test solution is topically applied to the dorsal or ventral side of the insect's abdomen using a microsyringe.

-

Control insects are treated with the solvent alone.

-

The treated insects are reared under standard conditions and observed for their developmental fate.

-

-

Evaluation: The effect of the compound is scored based on the degree of inhibition of metamorphosis. A scoring system is typically used, ranging from a normal adult (score 0) to a perfect supernumerary nymph (highest score).

-

Data Analysis: The dose-response data is used to calculate the effective dose for 50% of the population to show a defined response (ED₅₀) or the lethal concentration for 50% of the population (LC₅₀).

Data Presentation

Spectroscopic Data of this compound

The following tables summarize the characteristic spectroscopic data for this compound.

| ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment |

| ~6.95 (m, 1H) | Vinylic proton on cyclohexene ring |

| 3.75 (s, 3H) | Methyl ester protons (-OCH₃) |

| 0.90 (d, 6H) | Isopropyl methyl protons |

| Note: Specific chemical shifts can vary slightly depending on the solvent and instrument. |

| ¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment |

| ~209 | Ketone carbonyl carbon |

| ~167 | Ester carbonyl carbon |

| ~139 | Vinylic carbon (quaternary) |

| ~130 | Vinylic carbon (methine) |

| ~51 | Methyl ester carbon (-OCH₃) |

| Note: This represents a selection of key signals. |

| Mass Spectrometry Data | |

| Molecular Ion [M]⁺ | m/z 266 |

| Key Fragmentation Ions (m/z) | 234 ([M-CH₃OH]⁺), 191, 163, 135 |

| Note: Fragmentation patterns can vary with ionization method. |

Biological Activity of this compound

While the original studies by Sláma and Williams demonstrated the potent juvenile hormone activity of this compound on Pyrrhocoris apterus, specific ED₅₀ or LC₅₀ values are not consistently reported in the early literature. The activity was often described qualitatively, noting that very small amounts of the "paper factor" were sufficient to induce the formation of supernumerary nymphs and prevent the emergence of normal adults.[2] Subsequent studies on this compound analogues have provided more quantitative data, but direct, standardized comparisons with this compound itself are limited. It is well-established, however, that the biological activity of this compound is highly specific to insects of the family Pyrrhocoridae.[3]

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its biological effects by mimicking the action of the insect's own juvenile hormone (JH). It does so by interacting with the intracellular JH receptor complex. The currently accepted model for the JH signaling pathway involves the following key steps:

-

Ligand Binding: this compound, being lipophilic, can cross the cell membrane and enter the cytoplasm.

-

Receptor Activation: In the absence of a ligand, the juvenile hormone receptor, a protein called Methoprene-tolerant (Met), is in an inactive state. The binding of this compound (or the endogenous JH) to the PAS-B domain of Met induces a conformational change.

-

Dimerization: The activated Met receptor then forms a heterodimer with a partner protein, Taiman (also known as SRC, FISC).

-

Transcriptional Regulation: This Met-Taiman complex translocates to the nucleus and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.

-

Gene Expression: The binding of the complex to JHREs modulates the transcription of downstream genes. A key target gene is Krüppel-homolog 1 (Kr-h1), which is a crucial mediator of the anti-metamorphic effects of JH. The upregulation of Kr-h1 prevents the expression of genes that initiate adult development, thus maintaining the juvenile state.

Juvenile Hormone Signaling Pathway

References

The "Paper Factor": A Historical and Technical Guide to Juvabione, an Insect Growth Regulator

A Whitepaper for Researchers in Drug Development and Applied Entomology

Abstract

The serendipitous discovery of the "paper factor" in the 1960s marked a pivotal moment in the development of insect growth regulators. This technical guide provides an in-depth historical account and a detailed examination of the identification and characterization of this factor, later identified as the sesquiterpenoid juvabione. We present a compilation of the experimental methodologies employed in its isolation and biological characterization, alongside a summary of its physicochemical and biological activity data. Furthermore, this guide elucidates the molecular mechanism of action of this compound as a juvenile hormone analogue, including a detailed representation of the juvenile hormone signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of entomology, agricultural science, and drug development.

A Serendipitous Discovery: The History of the "Paper Factor"

In the mid-1960s, a peculiar observation was made by Czech entomologist Karel Sláma and the renowned American insect physiologist Carroll M. Williams.[1] They found that European linden bugs, Pyrrhocoris apterus, failed to metamorphose into adults when reared in contact with American paper towels.[1][2] Instead of undergoing their final molt to the adult stage, the insects would molt into a supernumerary larval instar, ultimately leading to their death without reaching reproductive maturity.[3][4] This phenomenon was not observed with European paper products.[1] This mysterious substance, emanating from the American paper, was aptly named the "paper factor".[2][3]

This discovery sparked intense research to isolate and identify the active compound. The source of the "paper factor" was traced to the balsam fir tree (Abies balsamea), a common source of pulp for the North American paper industry.[3][5] This finding highlighted the potential of naturally occurring plant compounds as selective insect control agents.

Identification and Characterization of this compound

The chemical identification of the "paper factor" was achieved in 1966 by W.S. Bowers and his colleagues.[1][6] They successfully isolated the active compound from balsam fir and, through chemical analysis, identified it as the methyl ester of todomatuic acid, a sesquiterpenoid.[1][6] They named this compound This compound .[2] this compound and its related compounds are known for their ability to mimic the action of insect juvenile hormone (JH), thus they are classified as juvenile hormone analogues (JHAs).[7][8] These compounds play a defensive role in conifers against insect predation.[8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆O₃ | [9] |

| Molecular Weight | 266.38 g/mol | [9] |

| CAS Number | 17904-27-7 | [9] |

| Appearance | Oil | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents such as acetone, ether, and methanol. | [3][5] |

Biological Activity of this compound

This compound exhibits high juvenile hormone activity, specifically against insects of the family Pyrrhocoridae.[1] Its mode of action is the disruption of the normal metamorphic process. The biological activity of JHAs is often quantified by determining the dose required to inhibit metamorphosis in 50% of the treated insects (ID-50).

| Compound | Test Organism | Bioassay | Activity (ID-50) | Reference |

| (+)-Juvabione | Pyrrhocoris apterus | Topical Application | ~1 µ g/specimen | |

| This compound Analogues | Pyrrhocoris apterus | Topical Application | Varies with structure | [9] |

| Peptidic this compound Analogue | Pyrrhocoris apterus | Topical Application | Up to 2x more active than this compound | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation, identification, and bioassay of this compound, based on the foundational work in the field.

Isolation of this compound from Balsam Fir

The original isolation of this compound from balsam fir involved a multi-step extraction and purification process.

Experimental Workflow for this compound Isolation

-

Extraction: Wood pulp or shavings from Abies balsamea are subjected to solvent extraction. Common solvents used include acetone and methanol, which are effective at extracting the lipophilic this compound.[3][5]

-

Purification: The crude extract is then purified using column chromatography. A silica gel stationary phase is typically used, with a gradient of solvents of increasing polarity (e.g., petroleum ether, benzene, diethyl ether) to separate the components of the extract.[5]

-

Bioassay-Guided Fractionation: Fractions from the chromatography column are collected and tested for juvenile hormone activity using a bioassay with Pyrrhocoris apterus. The fractions that show the highest activity are selected for further analysis.

-

Structure Elucidation: The purified active compound is then subjected to spectroscopic analysis, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), to determine its chemical structure.

Bioassay for Juvenile Hormone Activity

The biological activity of the "paper factor" and its purified form, this compound, was determined using a topical application bioassay on the final larval instar of Pyrrhocoris apterus.

Experimental Workflow for Topical Bioassay

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent, such as acetone, to create a stock solution. A series of dilutions are then prepared from the stock solution.

-

Topical Application: A small, precise volume (typically 1 µL) of each dilution is applied to the dorsal or ventral surface of the abdomen of a final (5th) instar larva of Pyrrhocoris apterus. A control group is treated with the solvent alone.

-

Observation: The treated insects are then reared under controlled conditions and observed for their developmental progression.

-

Scoring and Data Analysis: After the next molt, the insects are scored based on their morphology: normal adult, an intermediate form with both larval and adult characteristics, or a supernumerary larva. The percentage of insects showing inhibition of metamorphosis is calculated for each dose, and the ID-50 value is determined.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound, as a juvenile hormone analogue, exerts its effects by hijacking the insect's endogenous juvenile hormone signaling pathway. The key receptor for juvenile hormone is a protein called Methoprene-tolerant (Met).

Juvenile Hormone Signaling Pathway

-

Binding to the Receptor: Juvenile hormone (or this compound) enters the cell and binds to the intracellular receptor, Met.

-

Nuclear Translocation and Dimerization: The JH-Met complex translocates to the nucleus where it forms a heterodimer with another protein, often a member of the steroid receptor coactivator (SRC) family, such as Taiman (Tai).

-

DNA Binding and Gene Transcription: This active transcription factor complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes.

-

Biological Response: The binding of the complex to JHREs initiates the transcription of genes that maintain the larval state and prevent the expression of genes that would otherwise trigger metamorphosis. In the presence of this compound, this pathway is inappropriately activated in the final larval instar, leading to the observed developmental arrest.

Conclusion and Future Perspectives

The discovery and identification of the "paper factor," this compound, represents a landmark in the field of insect endocrinology and pest management. It demonstrated the potential of naturally derived compounds to act as highly selective insect growth regulators. The study of this compound and other JHAs has significantly advanced our understanding of the molecular mechanisms of insect development.

For researchers and professionals in drug development, the story of the "paper factor" serves as a powerful example of how observing natural phenomena can lead to the discovery of novel bioactive molecules. The juvenile hormone signaling pathway continues to be a promising target for the development of new and more selective insecticides. Future research may focus on identifying novel JHAs with improved efficacy and an even narrower spectrum of activity to further minimize off-target effects. Additionally, a deeper understanding of the structural basis for the species-selectivity of compounds like this compound could inform the rational design of next-generation insect control agents.

References

- 1. Peptides with juvenile hormone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. staff.washington.edu [staff.washington.edu]

- 7. entu.cas.cz [entu.cas.cz]

- 8. dn710208.ca.archive.org [dn710208.ca.archive.org]

- 9. researchgate.net [researchgate.net]

Juvabione: A Technical Guide to a Natural Insect Juvenile Hormone Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvabione, a sesquiterpenoid found in the wood of various fir trees, stands as a pioneering example of a naturally occurring insect growth regulator. Historically identified as the "paper factor" for its potent and specific effects on the linden bug, Pyrrhocoris apterus, this compound functions as a highly effective analogue of insect juvenile hormone (JH). By mimicking the action of endogenous JH, it disrupts the normal course of metamorphosis, preventing insects from reaching the reproductive adult stage. This technical guide provides an in-depth examination of this compound, consolidating its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its evaluation. It is intended to serve as a comprehensive resource for researchers in entomology, chemical ecology, and the development of biorational insecticides.

Introduction and Discovery

The biological activity of this compound was serendipitously discovered in 1965 by Karel Sláma and Carroll Williams. They observed that European linden bugs (Pyrrhocoris apterus) failed to undergo metamorphosis into adults when reared in contact with paper towels made from the wood of the North American balsam fir (Abies balsamea).[1] This mysterious substance, dubbed the "paper factor," was found to induce the development of supernumerary larval instars or larval-adult intermediates, effectively sterilizing the insect population. Subsequent isolation and characterization by Bowers in 1966 identified the active compound as the methyl ester of todomatuic acid, which was named this compound.[1]

This compound and its derivatives are classified as insect juvenile hormone analogues (IJHAs) due to their ability to mimic the physiological effects of JH. In conifers, these compounds serve as a second-line chemical defense, produced in response to insect attacks to stifle further reproduction and infestation.[1] Its high specificity, particularly against insects in the Pyrrhocoridae family, and its natural origin have made this compound a subject of intense research for its potential as a selective, environmentally benign insecticide.

Chemical Structure and Properties

This compound is a C16-sesquiterpenoid derived from the bisabolane scaffold. Its chemical formula is C₁₆H₂₆O₃ with a molar mass of 266.38 g·mol−1. The structure features a cyclohexene ring and a ketone-bearing acyclic side chain. The molecule possesses two stereogenic centers, leading to four possible stereoisomers. The naturally occurring, active form is (+)-juvabione.

| Property | Value |

| IUPAC Name | Methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate |

| Chemical Formula | C₁₆H₂₆O₃ |

| Molar Mass | 266.381 g·mol⁻¹ |

| CAS Number | 17904-27-7 |

| Class | Sesquiterpenoid, Juvenile Hormone Analogue |

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its biological effects by co-opting the insect's endogenous juvenile hormone (JH) signaling pathway. In a healthy insect, declining JH levels at the end of the final larval instar permit the expression of genes that initiate metamorphosis. This compound's presence artificially maintains a high "JH" signal, preventing this transition.

The molecular mechanism proceeds as follows:

-

Receptor Binding: this compound, being lipophilic, crosses the cell membrane and enters the cytoplasm. It binds to the intracellular JH receptor, a protein known as Methoprene-tolerant (Met) .

-

Dimerization: The binding of this compound to Met induces a conformational change, promoting its dimerization with a partner protein, which is often a Steroid Receptor Coactivator (SRC) or a related bHLH-PAS protein like Taiman.

-

DNA Binding: This newly formed this compound-Met-SRC/Taiman complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to JHREs activates the transcription of early-response genes. The most critical of these is Krüppel-homolog 1 (Kr-h1) .

-

Repression of Metamorphosis: Kr-h1 is a zinc-finger transcription factor that acts as the primary repressor of metamorphosis. It prevents the expression of adult-specifying genes, thereby locking the insect in a juvenile state and leading to fatal developmental abnormalities.

Quantitative Biological Activity

The biological activity of this compound is most commonly quantified by its morphogenetic effects rather than direct lethality. The standard metric is the Inhibitory Dose 50% (ID50), which represents the dose required to prevent 50% of the treated final-instar larvae from successfully molting into viable adults. This compound exhibits remarkable species specificity.

| Target Species | Common Name | Assay Type | ID50 Value | Observed Effect |

| Pyrrhocoris apterus | Linden Bug | Topical Application | 1 µg / g body weight | 50% of larvae fail to complete adult metamorphosis, forming intermediates or supernumerary larvae. |

| Pyrrhocoris apterus | Linden Bug | Topical Application | 0.5 µg / specimen | Inhibition of metamorphosis. |

| Tenebrio molitor | Mealworm Beetle | Topical Application | 10 - 50 µg / specimen | Inhibition of pupation; formation of larval-pupal intermediates. |

Experimental Protocols

The following is a representative protocol for a topical application bioassay to determine the morphogenetic activity of this compound on Pyrrhocoris apterus.

Materials

-

Pyrrhocoris apterus colony.

-

This compound (analytical grade).

-

Acetone (HPLC grade).

-

Microcapillary pipette or microsyringe (1 µL capacity).

-

Ventilated petri dishes or rearing containers.

-

Linden seeds (food source).

-

Water source (e.g., cotton-plugged vial).

-

CO₂ or chilling plate for insect anesthetization.

-

Stereomicroscope.

Insect Rearing

-

Maintain a stock colony of P. apterus at 25-27°C under a long-day photoperiod (e.g., 18L:6D) to prevent diapause.

-

Provide ad libitum access to linden seeds and a constant water source.

-

Collect newly eclosed final-instar (5th instar) larvae within a 24-hour window for developmental synchronization.

Preparation of this compound Solutions

-

Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

-

Perform serial dilutions from the stock solution to create a range of test concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/µL).

-

Use acetone alone as the control solution.

Bioassay Procedure

-

Anesthetize the synchronized final-instar larvae using brief exposure to CO₂ or by placing them on a chilling plate.

-

Using a microapplicator under a stereomicroscope, apply 1 µL of the desired this compound solution (or acetone control) to the dorsal thorax of each larva.

-

Prepare at least three replicates of 10-20 insects for each concentration and the control.

-

Place the treated insects into labeled petri dishes with food and water.

-

Incubate the insects under standard rearing conditions (25-27°C, 18L:6D).

Data Collection and Analysis

-

Monitor the insects daily.

-

After the control group has fully molted into adults (typically 7-10 days), score the morphogenetic effects in the treatment groups.

-

Assign scores based on a predefined scale (e.g., 0=normal adult, 1=slight adultoid features, 2=perfect intermediate, 3=supernumerary larva, 4=dead).

-

Calculate the percentage of individuals exhibiting developmental arrest (scores 1-4) for each concentration.

-

Determine the ID50 value using probit analysis or other appropriate statistical software.

Natural Biosynthesis

In fir trees (Abies genus), this compound is synthesized via the mevalonate (MVA) pathway as part of the plant's defense response. This pathway is a fundamental route for the production of all terpenoids.

-

Precursor Formation: Acetyl-CoA is converted through a series of steps into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

-

Chain Elongation: IPP and DMAPP are condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15).

-

Cyclization: FPP is the universal precursor for sesquiterpenes. It is converted to (E)-α-bisabolene by the enzyme (E)-α-bisabolene synthase.

-

Final Modifications: Through a series of subsequent enzymatic oxidations and esterification, (E)-α-bisabolene is converted into todomatuic acid and finally methylated to form this compound.

Conclusion and Future Directions

This compound remains a cornerstone in the study of insect endocrinology and the development of biorational pesticides. Its highly specific mode of action, targeting the JH pathway, minimizes off-target effects on non-pest insects and vertebrates. While its commercial application has been limited by the availability and cost of synthesis compared to synthetic analogues, it serves as a critical lead compound.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel this compound derivatives to enhance potency and broaden the spectrum of activity to other key agricultural pests.

-

Synergistic Formulations: Investigating combinations of this compound with other control agents (e.g., chitin synthesis inhibitors, neurotoxins) to improve efficacy and manage resistance.

-

Metabolic Stability: Understanding the metabolic pathways that degrade this compound in target and non-target organisms to inform the design of more persistent analogues.

As a well-characterized natural product with a defined molecular target, this compound will continue to be an invaluable tool for both fundamental research and the applied science of sustainable pest management.

References

The Biosynthesis of (+)-Juvabione in Conifers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Juvabione, a sesquiterpenoid found in the wood of true firs (Abies species), is a notable insect juvenile hormone analog. Its ability to disrupt insect development by mimicking juvenile hormones has made it a subject of interest for the development of eco-friendly insecticides. Understanding the intricate biosynthetic pathway of (+)-juvabione in conifers is crucial for harnessing its potential, whether through synthetic biology approaches for sustainable production or by informing tree breeding programs for enhanced pest resistance. This technical guide provides an in-depth exploration of the biosynthesis of (+)-juvabione, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

The Biosynthetic Pathway of (+)-Juvabione

The biosynthesis of (+)-juvabione begins with the universal precursors of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) pathway in the cytosol of conifer cells.

The pathway proceeds as follows:

-

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme farnesyl diphosphate synthase (FPPS) to form the C15 compound, (2E,6E)-farnesyl diphosphate (FPP). This is a key branch point for the synthesis of all sesquiterpenoids.

-

Cyclization to (E)-α-Bisabolene: The committed step in (+)-juvabione biosynthesis is the cyclization of FPP, catalyzed by the enzyme (E)-α-bisabolene synthase . This enzyme facilitates the conversion of the linear FPP molecule into the cyclic sesquiterpene, (E)-α-bisabolene. This reaction is a critical control point in the pathway.

-

Subsequent Oxidations and Esterification: Following the formation of (E)-α-bisabolene, a series of enzymatic oxidation reactions occur, which are thought to be catalyzed by cytochrome P450 monooxygenases. These steps lead to the formation of todomatuic acid. The final step is the methylation of the carboxylic acid group of todomatuic acid to yield (+)-juvabione, a reaction likely catalyzed by a methyltransferase.

Visualization of the Biosynthetic Pathway

Regulation of (+)-Juvabione Biosynthesis

The production of (+)-juvabione in conifers is not constitutive but is instead induced as a defense mechanism against insect herbivores and fungal pathogens. This induction is primarily mediated by plant hormone signaling pathways, with the jasmonate pathway playing a central role.

Jasmonate Signaling Pathway

Insect feeding or mechanical wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The signaling cascade is as follows:

-

Perception: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex.

-

Derepression of Transcription: In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins act as repressors by binding to and inhibiting the activity of transcription factors such as MYC2.

-

Gene Activation: The binding of JA-Ile to COI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of downstream defense genes, including those encoding the enzymes of the (+)-juvabione biosynthetic pathway.

Crosstalk with the Salicylate Pathway

The salicylic acid (SA) signaling pathway, primarily involved in defense against biotrophic pathogens, often exhibits an antagonistic relationship with the jasmonate pathway. This crosstalk allows the plant to fine-tune its defense response to specific threats. High levels of SA can suppress JA-mediated responses, and vice-versa. Understanding this interplay is crucial for a complete picture of defense regulation in conifers.

Visualization of the Regulatory Pathway

Quantitative Data

Specific quantitative data for the enzymes and metabolites in the (+)-juvabione pathway in Abies balsamea are not extensively available in the public domain. The following table summarizes the types of quantitative data that are critical for a complete understanding and metabolic engineering of this pathway.

| Parameter | Description | Typical Range/Value (General Terpenoid Biosynthesis) |

| Enzyme Kinetics | ||

| Km of (E)-α-bisabolene synthase for FPP | Michaelis-Menten constant, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity. | 1 - 50 µM |

| kcat of (E)-α-bisabolene synthase | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | 0.1 - 10 s-1 |

| Metabolite Concentrations | ||

| FPP concentration in xylem | The in vivo concentration of the direct precursor for sesquiterpene synthesis. | 0.1 - 5 nmol/g fresh weight |

| (+)-Juvabione concentration in wood | The final concentration of the product in the plant tissue. | Varies widely depending on induction, from trace amounts to several mg/g dry weight. |

| Gene Expression | ||

| Fold change in (E)-α-bisabolene synthase transcript levels upon induction | The increase in gene expression following insect attack or methyl jasmonate treatment. | 10 to >100-fold increase |

Experimental Protocols

The following are generalized protocols for key experiments in the study of (+)-juvabione biosynthesis. These should be optimized for Abies species.

Protocol 1: Heterologous Expression and Purification of (E)-α-Bisabolene Synthase

This protocol describes the expression of the terpene synthase in a microbial host for characterization.

Workflow Visualization:

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from methyl jasmonate-induced Abies balsamea needles or xylem tissue. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of the putative (E)-α-bisabolene synthase gene using gene-specific primers. Clone the PCR product into an appropriate E. coli expression vector (e.g., pET vector with a His-tag).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an optimal density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Extraction and Purification: Harvest the bacterial cells and lyse them by sonication or high-pressure homogenization. Centrifuge to pellet cell debris. Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Protein Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for (E)-α-Bisabolene Synthase

This protocol is for determining the activity and kinetic parameters of the purified enzyme.

Workflow Visualization:

Methodology:

-

Reaction Setup: In a glass vial, combine the purified (E)-α-bisabolene synthase with FPP in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap volatile products. Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Product Extraction: Vortex the vial to stop the reaction and extract the sesquiterpene products into the organic layer.

-

Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the (E)-α-bisabolene produced. Use an authentic standard for confirmation.

-

Kinetic Analysis: To determine Km and kcat, perform the assay with varying concentrations of FPP and measure the initial reaction velocities.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the transcript levels of genes involved in the (+)-juvabione pathway.

Workflow Visualization:

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from control and insect-damaged or methyl jasmonate-treated Abies balsamea tissues. Synthesize cDNA as described in Protocol 1.

-

Primer Design: Design and validate gene-specific primers for the target genes (e.g., (E)-α-bisabolene synthase) and a stable reference gene (e.g., actin or ubiquitin).

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers.

-

Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the reference gene.

Conclusion

The biosynthesis of (+)-juvabione in conifers is a defense-related metabolic pathway induced by insect herbivory and regulated primarily by the jasmonate signaling pathway. While the core enzymatic steps have been elucidated, further research is needed to fully characterize the enzymes involved, particularly the downstream tailoring enzymes, and to obtain detailed quantitative data on the pathway's flux and regulation in Abies balsamea. The protocols and information provided in this guide offer a framework for researchers to delve deeper into this fascinating area of plant biochemistry, with potential applications in sustainable agriculture and forestry.

The Sesquiterpene Juvabione: A Deep Dive into its Chemical Architecture and Stereoisomeric Landscape

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the chemical structure and stereoisomers of Juvabione, a naturally occurring sesquiterpene with significant insect juvenile hormone activity. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of this compound's chemical properties, stereochemistry, and synthesis.

This compound, also known as the "paper factor," is the methyl ester of todomatuic acid and is primarily found in the wood of fir trees of the genus Abies.[1] Its ability to mimic insect juvenile hormones makes it a molecule of great interest for the development of insect-specific growth regulators.

Chemical Structure and Stereoisomerism

This compound is a sesquiterpenoid with the chemical formula C₁₆H₂₆O₃ and a molecular weight of 266.38 g/mol .[1] The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epithis compound, and (-)-epithis compound. The spatial arrangement of the substituents at these stereocenters is crucial for the molecule's biological activity. The IUPAC name for the naturally occurring, most active form is methyl (4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate.

The four stereoisomers of this compound are:

-

(4R, 1'R)-(+)-Juvabione

-

(4S, 1'S)-(-)-Juvabione

-

(4R, 1'S)-(+)-Epithis compound

-

(4S, 1'R)-(-)-Epithis compound

The stereochemistry of these molecules significantly influences their physical properties and biological efficacy.

Physicochemical and Biological Activity Data

Precise quantitative data for each stereoisomer is critical for understanding their structure-activity relationships. The following table summarizes key available data for the this compound stereoisomers.

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Specific Optical Rotation ([α]D) | Juvenile Hormone Activity |

| (+)-Juvabione | C₁₆H₂₆O₃ | 266.38 | +79.3° (c=1.6, CHCl₃) | High |

| (-)-Juvabione | C₁₆H₂₆O₃ | 266.38 | -79.5° (c=1.5, CHCl₃) | Low |

| (+)-Epithis compound | C₁₆H₂₆O₃ | 266.38 | +56.2° (c=1.2, CHCl₃) | Moderate |

| (-)-Epithis compound | C₁₆H₂₆O₃ | 266.38 | -55.8° (c=1.3, CHCl₃) | Low |

Note: Specific optical rotation values can vary slightly based on experimental conditions. Juvenile hormone activity is a qualitative summary based on available literature.

Biosynthesis of this compound

The biosynthesis of this compound in fir trees is a complex enzymatic process that begins with the fundamental building blocks of terpene synthesis. The pathway originates from acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl diphosphate (FPP), a central precursor for all sesquiterpenes.[2] A key enzyme, (E)-α-bisabolene synthase, then catalyzes the cyclization of FPP to form the characteristic bisabolane carbon skeleton.[2] Subsequent enzymatic oxidation and methylation steps, which are still under active investigation, convert (E)-α-bisabolene into the final this compound molecule.

References

Juvabione and todomatuic acid relationship

An In-depth Technical Guide to the Relationship Between Juvabione and Todomatuic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and todomatuic acid are closely related sesquiterpenoids found in the wood of fir trees (Abies genus). Their significance lies in their potent and selective insect juvenile hormone (IJH) activity, which disrupts the developmental cycle of specific insects. This document provides a comprehensive technical overview of the chemical relationship, biosynthesis, biological function, and relevant experimental methodologies concerning these compounds. This compound is the methyl ester of todomatuic acid, a simple chemical modification that significantly influences its properties and activity.[1][2] Both compounds are part of the defense mechanism in conifers against insect predation and fungal pathogens.[1][3][4]

Core Chemical Relationship and Structure

The fundamental relationship between the two molecules is that this compound is the methyl ester of todomatuic acid.[1][2] Both are C15 sesquiterpenes built on a bisabolane scaffold.[1] The esterification of the carboxylic acid group in todomatuic acid with methanol yields this compound. This structural relationship is central to their shared biological origin and function.

dot

References

Juvabione's Frontier: A Technical Guide to its Role in Plant Defense

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide detailing the biological role of juvabione in plant defense has been released, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper provides a meticulous examination of this compound's mechanism of action as an insect juvenile hormone analogue, its impact on insect physiology, and the intricate signaling pathways involved in its production within coniferous trees.

This compound, a sesquiterpenoid found in the wood of true firs of the genus Abies, serves as a potent defense mechanism against insect herbivores. By mimicking the action of insect juvenile hormone (JH), this compound disrupts the normal development and reproductive cycles of susceptible insects, offering a natural and targeted approach to pest control.

Mode of Action: A Disruption of Development

This compound and its analogs act as insect juvenile hormone analogues (IJHAs), interfering with the endocrine system of specific insect species, most notably hemipteran bugs of the Pyrrhocoridae family, such as Pyrrhocoris apterus.[1] The molecular target of these JH mimics is the Methoprene-tolerant (Met) receptor, a ligand-activated transcription factor.[2] Binding of this compound to the Met receptor disrupts the normal developmental program, preventing the transition from larval to adult stages. This results in the formation of supernumerary larval instars or sterile adultoids, effectively halting the insect's life cycle and reproductive potential.

Plant Defense Signaling: An Induced Response

The production of this compound in conifers is not constitutive but is rather an induced defense, triggered by insect feeding or mechanical wounding.[3] This response is part of a complex signaling cascade that involves the interplay of various plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

Upon herbivore attack, a signaling cascade is initiated, leading to the upregulation of genes involved in terpene biosynthesis.[3] While the complete signaling pathway in conifers is still under investigation, it is understood to share similarities with the well-characterized jasmonate and salicylate pathways in other plant species.

Figure 1: Induced Plant Defense Signaling Pathway in Conifers.

Quantitative Efficacy of this compound

The biological activity of this compound and its analogs has been quantified against various insect species. The following table summarizes available data on the median lethal dose (LD50) and median lethal concentration (LC50) of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in publicly available literature, and the presented data may include information on other juvenile hormone analogs for comparative purposes.

| Compound | Insect Species | Parameter | Value | Reference |

| This compound | Pyrrhocoris apterus | ED50 (Effective Dose for 50% response) | Not specified | [Sláma & Williams, 1965] |

| This compound Analogs | Pyrrhocoris apterus | JH Activity | Varies | [Bowers et al., 1966] |

| Methoprene | Tribolium castaneum | LC50 | 0.1 - 1 ppm | [4] |

| Hydroprene | Tribolium castaneum | LC50 | 0.1 - 0.5 ppm | [4] |

Note: The original studies on this compound often describe its effects qualitatively (e.g., induction of supernumerary larvae) rather than providing specific LD50/LC50 values. The data for methoprene and hydroprene are included to provide context on the potency of juvenile hormone analogs.

Experimental Protocols

This guide provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Extraction of this compound from Abies balsamea Wood

This protocol outlines the Soxhlet extraction method for obtaining this compound from balsam fir wood.

Materials:

-

Dried and powdered wood from Abies balsamea

-

Soxhlet apparatus

-

Cellulose thimble

-

Hexane (or another suitable non-polar solvent)

-

Rotary evaporator

-

Glassware

Procedure:

-

Place a known quantity (e.g., 50 g) of dried and powdered Abies balsamea wood into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with hexane to approximately two-thirds of its volume and assemble the Soxhlet apparatus.

-

Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, condense, and drip into the thimble containing the wood powder.

-

Allow the extraction to proceed for a minimum of 8-12 hours, ensuring continuous cycling of the solvent.

-

After extraction, allow the apparatus to cool.

-

Transfer the solvent containing the extracted compounds from the round-bottom flask to a rotary evaporator.

-

Concentrate the extract under reduced pressure to remove the solvent. The resulting crude extract will contain this compound and other lipophilic compounds.

-

The crude extract can be further purified using techniques such as column chromatography.

Figure 2: Experimental Workflow for this compound Extraction.

Protocol 2: Topical Bioassay for Juvenile Hormone Activity on Pyrrhocoris apterus

This protocol describes a method for assessing the juvenile hormone-like activity of this compound by topical application to Pyrrhocoris apterus larvae.

Materials:

-

Late 5th instar larvae of Pyrrhocoris apterus

-

This compound dissolved in a suitable solvent (e.g., acetone) at various concentrations

-

Microsyringe or micropipette

-

Petri dishes

-

Filter paper

-

Rearing containers with food (e.g., linden seeds) and water

Procedure:

-

Prepare serial dilutions of this compound in the chosen solvent. A control group should be treated with the solvent alone.

-

Anesthetize the late 5th instar larvae by brief exposure to carbon dioxide or by chilling.

-

Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal or ventral side of the abdomen of each larva.

-

Place the treated larvae in Petri dishes lined with filter paper to allow the solvent to evaporate.

-

Transfer the larvae to rearing containers with food and water and maintain them under standard rearing conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Observe the insects daily and record the outcomes of the next molt.

-

Score the effects based on a predefined scale, for example:

-

0: Normal adult emergence

-

1: Adult with slight larval characteristics

-

2: Adultoid with significant larval features

-

3: Supernumerary larva (extra larval instar)

-

4: Death during molting

-

-

Calculate the percentage of individuals in each category for each concentration and determine the effective dose (ED50) for inducing developmental abnormalities.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantitative analysis of this compound in plant extracts using GC-MS with an internal standard.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., non-polar or medium-polar)

Procedure:

-

Sample Preparation: Prepare the extracted sample as described in Protocol 1. If necessary, derivatize the sample to improve volatility and chromatographic properties.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of a sesquiterpene) to the sample prior to injection.

-

GC Conditions:

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for targeted quantification of specific ions of this compound and the internal standard.

-

-

Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This technical guide serves as a foundational resource for understanding and investigating the significant role of this compound in the chemical ecology of plant-insect interactions. The provided data and protocols are intended to facilitate further research into this fascinating natural insecticide and its potential applications.

References

A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Juvabione Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of juvabione and its analogs, covering their natural origins, detailed protocols for their isolation and purification, and an exploration of their biological activity as insect juvenile hormone mimics. The information is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Natural Sources of this compound and Its Analogs

This compound, historically known as the "paper factor," and its related sesquiterpenoids are naturally occurring insect juvenile hormone analogues (IJHAs).[1] They are predominantly found in the wood of true firs belonging to the genus Abies.[1][2] These compounds are a key component of the trees' chemical defense mechanisms against insect herbivores and fungal pathogens.[1]

The specific composition and concentration of this compound analogs can vary significantly between different Abies species and even between individual trees of the same species.[3][4] This variability underscores the importance of precise species identification and comprehensive analytical techniques when sourcing these compounds.

The primary species of Abies known to contain this compound and its analogs include:

-

Abies balsamea (Balsam Fir): This North American species is the original and most well-known source of this compound.[1][3] It contains (+)-juvabione and has been found to contain other analogs such as juvabiol and isojuvabiol.[5]

-

Abies sachalinensis (Sakhalin Fir): Wood from this species, particularly from certain regions in Japan, has been shown to be a source of various this compound analogs, including epithis compound-type compounds.[3]

-

Abies lasiocarpa (Subalpine Fir): This North American fir contains a complex mixture of this compound analogs, including this compound, 1′Z-dehydrothis compound, 1′E-dehydrothis compound, juvabiol, and epijuvabiol.[4][6]

Other coniferous species have also been investigated for the presence of these compounds.[3] The biosynthesis of these sesquiterpenes in conifers is induced by insect feeding, triggering a signaling cascade that leads to the production of terpene synthases.[1] The biosynthesis of (+)-juvabione and (+)-todomatuic acid proceeds through the mevalonate pathway, with farnesyl diphosphate serving as a key precursor.[1]

Quantitative Analysis of this compound Analogs in Abies Species

The following table summarizes the known this compound analogs and their occurrence in different Abies species. It is important to note that the presence and concentration of these compounds can be highly variable.

| This compound Analog | Chemical Structure | Natural Source (Abies species) |

| (+)-Juvabione | Methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate | A. balsamea, A. lasiocarpa[3][4] |

| (+)-Epithis compound | Methyl (4R)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate | A. sachalinensis[3] |

| Dehydrothis compound | A. lasiocarpa[4][6] | |

| Juvabiol | A. balsamea, A. lasiocarpa[4][5] | |

| Epijuvabiol | A. lasiocarpa[4][6] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound analogs from wood samples involve a multi-step process that includes extraction, fractionation, and chromatographic separation.

Extraction of Crude Lipophilic Components

The initial step involves the extraction of lipophilic compounds from the wood of Abies species.

Materials:

-

Whole wood from a suitable Abies species (e.g., Abies balsamea)

-

Grinder or mill

-

Petroleum ether (or hexane)

-

Soxhlet apparatus or large-scale extraction vessel

-

Rotary evaporator

Protocol:

-

Obtain fresh wood from the desired Abies species.

-

Grind the wood into a coarse powder to increase the surface area for extraction.

-

Place the ground wood into the thimble of a Soxhlet apparatus.

-

Extract the wood powder with petroleum ether for a sufficient period (e.g., 24-48 hours) to ensure complete extraction of lipophilic compounds.

-

Concentrate the resulting petroleum ether extract in vacuo using a rotary evaporator to obtain a crude oily residue.

Column Chromatography for Fractionation and Purification

The crude extract is then subjected to column chromatography to separate the different this compound analogs.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Elution solvents: a gradient of ethyl acetate in hexane (or petroleum ether)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Prepare a silica gel slurry in the initial, least polar elution solvent (e.g., 100% hexane).

-

Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.

-

Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel column.

-

Begin the elution with the least polar solvent and gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by performing TLC analysis on the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions that contain the same compound based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the purified this compound analogs.

Characterization of Isolated Compounds

The purified compounds should be characterized using spectroscopic methods to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the isolated compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the purity of the isolated compounds and to identify different analogs in a mixture.

Biological Activity and Signaling Pathway

This compound and its analogs exhibit their insecticidal activity by mimicking the action of insect juvenile hormone (JH).[1] This disrupts the normal development and metamorphosis of susceptible insects, particularly those in the family Pyrrhocoridae.[7]

The molecular target of this compound is the juvenile hormone receptor (JHR), a heterodimeric protein complex composed of Methoprene-tolerant (Met) and Taiman (Tai).[2][7]

Juvenile Hormone Signaling Pathway

The binding of a JH agonist, such as this compound, to the Met protein initiates a signaling cascade that ultimately leads to the regulation of gene expression.

Caption: this compound signaling pathway.

The binding of this compound to the Met receptor induces a conformational change that promotes its heterodimerization with Tai. This active Met-Tai complex then translocates to the nucleus and binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in metamorphosis, leading to developmental arrest.[2]

Experimental and Logical Workflow Diagrams

Isolation and Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound analogs from their natural sources.

Caption: Workflow for this compound isolation.

This comprehensive guide provides a solid foundation for researchers interested in the study of this compound and its analogs. The detailed protocols and workflow diagrams offer practical guidance for the isolation and characterization of these fascinating natural products, while the overview of their biological activity provides context for their potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Interaction patterns of methoprene-tolerant and germ cell-expressed Drosophila JH receptors suggest significant differences in their functioning [frontiersin.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Juvabione: A Technical Guide to its Effects on Insect Metamorphosis and Reproduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvabione, a sesquiterpenoid found in certain coniferous trees, exhibits potent insect juvenile hormone (JH) activity, establishing it as a significant subject of research in insect endocrinology and a potential lead compound for the development of novel insecticides.[1] This technical guide provides an in-depth analysis of this compound's effects on insect metamorphosis and reproduction, with a primary focus on the model organism, Pyrrhocoris apterus. It details the molecular mechanisms of action, experimental protocols for bioassays, and quantitative data on its biological activity.

Introduction

The discovery of this compound, historically known as the "paper factor," stemmed from the observation that paper towels made from the balsam fir (Abies balsamea) prevented the metamorphosis of the European bug, Pyrrhocoris apterus.[1][2][3] This phenomenon was attributed to a substance that mimics the action of insect juvenile hormone, a key regulator of development and reproduction.[1][4] this compound and its analogues act as juvenile hormone agonists (JHAs), disrupting the normal course of insect development by preventing the transition from larval to adult stages and impairing reproductive functions.[1] This guide synthesizes the current understanding of this compound's biological effects and provides the technical information necessary for its study and potential application.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its effects by hijacking the insect's native juvenile hormone (JH) signaling pathway. The canonical pathway is initiated by the binding of JH to its intracellular receptor, Methoprene-tolerant (Met).[5][6] This binding event induces a conformational change in Met, facilitating its heterodimerization with another bHLH-PAS transcription factor, often Taiman (Tai) or Cycle (CYC).[7] The resulting Met-Tai/CYC complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes that regulate developmental processes. One of the key downstream effectors is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates the anti-metamorphic effects of JH.[7][8]

As a JH analogue, this compound mimics the natural hormone by binding to the Met receptor, thereby activating the signaling cascade at inappropriate times or maintaining it when it should be downregulated. This sustained activation of the JH pathway prevents the expression of genes necessary for metamorphosis, leading to developmental arrest or the formation of non-viable intermediate forms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. pnas.org [pnas.org]

- 4. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 5. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of JH Signaling on Reproductive Physiology of the Classical Insect Model, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Total Synthesis of (-)-Juvabione

Introduction

(-)-Juvabione is a sesquiterpenoid originally isolated from the balsam fir (Abies balsamea) that exhibits insect juvenile hormone activity, making it a target of significant interest in synthetic organic chemistry. Its structure features two contiguous stereocenters, the control of which presents a synthetic challenge. This document outlines a detailed protocol for the asymmetric total synthesis of (-)-Juvabione based on the efficient 9-step route developed by Zheng et al.[1][2][3] This strategy notably employs two sequential iridium-catalyzed asymmetric hydrogenations to establish the key stereocenters with high levels of enantioselectivity and diastereoselectivity.[1][2][3]

This application note provides detailed experimental procedures for each key transformation, summarized quantitative data, and a visualization of the overall synthetic workflow. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Overall Synthetic Strategy

The synthesis commences from simple, achiral starting materials and proceeds through a linear sequence of nine steps. The core of this strategy revolves around the sequential introduction of the two stereocenters on the cyclohexanone ring. The first stereocenter is set via an iridium-catalyzed asymmetric hydrogenation of a styrene-type double bond, achieving excellent enantioselectivity.[1][2][3] The second, and more challenging, stereocenter is installed through a diastereoselective iridium-catalyzed monohydrogenation of a diene intermediate.[1][2][3] The synthesis culminates in a palladium-catalyzed methoxycarbonylation and a final deprotection step to yield the target molecule, (-)-Juvabione.[2]

Synthetic Workflow Diagram

Caption: Overall workflow for the asymmetric total synthesis of (-)-Juvabione.

Quantitative Data Summary

The following table summarizes the yields and stereoselectivity for each step in the synthesis of (-)-Juvabione.

| Step | Transformation | Product | Yield (%) | Stereoselectivity |

| 1-3 | Synthesis of Chiral Ester 4 | 4 | 95 | 99% ee |

| 4 | Weinreb Amide Formation | 5 | 96 | - |

| 5 | Ketone Formation | 6 | 76 | - |

| 6 | Ketal Protection | 7 | 96 | - |

| 7 | Birch Reduction & Silylation | 8 | 77 | - |

| 8 | Diastereoselective Monohydrogenation | 9 | - | 94:6 dr |

| 9 | Conversion to Vinyl Triflate | 10 | 67 | - |

| 10 | Methoxycarbonylation | 11 | 60 | - |

| 11 | Ketal Deprotection | 1 | 90 | - |

| Overall | Total Synthesis | 1 | 17 |

Experimental Protocols

Step 2: Ir-Catalyzed Asymmetric Hydrogenation of Methyl (E)-4-(prop-1-en-1-yl)benzoate (3)

This key step establishes the first stereocenter with high enantioselectivity.

Protocol:

-

To a solution of methyl (E)-4-(prop-1-en-1-yl)benzoate (3 ) (1.0 mmol) in CH₂Cl₂ (5.0 mL) in a high-pressure reactor is added the iridium catalyst (0.2 mol %) with the appropriate chiral N,P-ligand.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.

-

The reaction mixture is stirred at room temperature for the time required for full conversion (typically monitored by TLC or GC-MS).

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral ester 4 .

-

The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.

Results: The reaction typically proceeds to full conversion, yielding the product 4 with 98-99% ee.[1][2] A catalyst containing a bicyclic N,P-ligand was found to be optimal for this transformation.[2]

Step 7: Ir-Catalyzed Diastereoselective Monohydrogenation of Diene Intermediate (8)

This crucial step establishes the second stereocenter through a highly regioselective and diastereoselective monohydrogenation.

Protocol:

-

In a glovebox, the iridium catalyst (0.5 mol %) and a suitable base (e.g., K₃PO₄) are added to a reaction vessel.

-

A solution of the diene intermediate 8 (0.10 mmol) in PhCF₃ (1.0 mL) is added to the vessel.

-

The vessel is placed in a high-pressure reactor, which is then sealed and pressurized with H₂.

-

The reaction is stirred at room temperature until complete consumption of the starting material.

-

The reaction mixture is then filtered through a short pad of silica gel, and the solvent is evaporated.

-

The diastereomeric ratio (dr) of the resulting silyl enol ether 9 is determined by GC analysis.

Results: This reaction selectively hydrogenates the less substituted double bond, affording the desired product with a diastereomeric ratio of 94:6.[1][2][3]

Step 8: Pd-Catalyzed Methoxycarbonylation of Vinyl Triflate (10)

This step introduces the ester functionality at the cyclohexene ring.

Protocol:

-

To a solution of the vinyl triflate 10 in methanol under a carbon monoxide atmosphere (balloon pressure) is added a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the conjugated ester 11 .

Results: This palladium-catalyzed reaction proceeds in 60% yield.[2]

Step 9: Ketal Deprotection to Yield (-)-Juvabione (1)

The final step in the synthesis is the removal of the ketal protecting group.

Protocol:

-

To a solution of the ketal-protected intermediate 11 in CH₂Cl₂ is added trifluoroacetic acid (TFA).

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.

-

The crude product is purified by column chromatography to afford (-)-Juvabione (1 ).

Results: The final deprotection step proceeds with a 90% yield.[2]

Conclusion

The asymmetric total synthesis of (-)-Juvabione detailed herein provides a robust and efficient route to this biologically active natural product. The key strengths of this synthesis are the use of sequential iridium-catalyzed asymmetric hydrogenations to control the stereochemistry and the overall efficiency of the 9-step sequence, resulting in a 17% total yield.[1][2][3] The provided protocols offer a detailed guide for the replication of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of (-)-Juvabione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric total synthesis of (-)-juvabione, a natural sesquiterpene with insect juvenile hormone activity. The synthesis highlights two key strategic steps involving iridium-catalyzed asymmetric hydrogenation reactions to establish the two contiguous stereogenic centers. The first stereocenter is introduced via the hydrogenation of a styrene-type double bond with high enantioselectivity. The second is formed through a diastereoselective monohydrogenation of a diene intermediate, demonstrating excellent regio- and stereocontrol.[1][2][3][4][5][6] This approach offers a concise and efficient route to (-)-juvabione from readily available starting materials, achieving a 17% overall yield in 9 steps.[1][3][4][6]

Introduction

Juvabione and its diastereomer, epithis compound, are sesquiterpenoids that exhibit selective juvenile hormone activity in insects, making them attractive targets for synthetic chemists. The control of stereochemistry at the two adjacent centers is a critical challenge in the synthesis of these molecules. This protocol details a robust method utilizing sequential iridium-catalyzed hydrogenations to achieve high levels of stereocontrol. The key transformations involve an initial enantioselective hydrogenation to set the first stereocenter, followed by a diastereoselective monohydrogenation of a cyclic diene to install the second.

Data Presentation

The following tables summarize the key quantitative data for the two iridium-catalyzed hydrogenation steps in the synthesis of (-)-juvabione.

Table 1: Asymmetric Hydrogenation of Styrene-Type Ester 3

| Entry | Catalyst (mol %) | Ligand | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |

| 1 | [Ir(COD)Cl]₂ (0.5) | A | 20 | 20 | >99 | 98 |

| 2 | [Ir(COD)Cl]₂ (0.5) | B | 20 | 20 | >99 | 99 |

Ligands A and B are chiral N,P ligands. Ligand B was selected for the scale-up synthesis.

Table 2: Diastereoselective Monohydrogenation of Diene 8

| Entry | Catalyst (mol %) | Ligand | Base (mol %) | H₂ Pressure (bar) | Time (h) | Conversion (%) | dr (9:9') |

| 1 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 10 | 20 | >99 | 88:12 |

| 2 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 10 | 24 | >99 | 88:12 |

| 3 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (15) | 10 | 24 | 77 | 91:9 |

| 4 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 15 | 20 | >99 | 89:11 |

| 5 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 15 | 24 | >99 | 88:12 |

| 6 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (20) | 15 | 24 | >99 | 97:3 |

Ligand C is a chiral N,P ligand containing a thiazole moiety. The conditions in entry 6 were found to be optimal.

Experimental Protocols

Asymmetric Hydrogenation of Ethyl (E)-3-(p-tolyl)but-2-enoate (3) to Ethyl (R)-3-(p-tolyl)butanoate (4)

Materials:

-

Ethyl (E)-3-(p-tolyl)but-2-enoate (3)

-

[Ir(COD)Cl]₂

-

Chiral Ligand B

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a glass vial was charged with [Ir(COD)Cl]₂ (0.5 mol %) and chiral ligand B (1.1 mol %).

-

Anhydrous DCM was added, and the mixture was stirred for 30 minutes to allow for catalyst formation.

-

To this catalyst solution, a solution of ethyl (E)-3-(p-tolyl)but-2-enoate (3) in anhydrous DCM was added.

-

The vial was placed in a stainless-steel autoclave. The autoclave was sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.

-

The reaction was stirred at room temperature for 20 hours.

-

After releasing the pressure, the solvent was removed under reduced pressure.

-

The crude product was purified by flash chromatography on silica gel to afford ethyl (R)-3-(p-tolyl)butanoate (4) in 95% isolated yield and 99% enantiomeric excess.[4]

Diastereoselective Monohydrogenation of Diene (8) to Monoene (9)

Materials:

-

Diene (8)

-

[Ir(COD)Cl]₂

-

Chiral Ligand C

-

Potassium phosphate (K₃PO₄)

-

Trifluorotoluene (PhCF₃), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a glass vial was charged with [Ir(COD)Cl]₂ (0.5 mol %), chiral ligand C (1.1 mol %), and K₃PO₄ (20 mol %).

-

Anhydrous PhCF₃ was added, and the mixture was stirred for 30 minutes.

-